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Compound of Interest

Compound Name: SGD-1910
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Introduction

SGD-1910 is a potent pyrrolobenzodiazepine (PBD) dimer, a class of highly effective DNA cross-linking
agents.[1][2] PBDs are synthetic analogs of naturally occurring antibiotics and exert their cytotoxic
effects by binding to the minor groove of DNA and forming covalent cross-links, which leads to cell
cycle arrest and apoptosis.[3][4] Due to their significant potency, PBD dimers like SGD-1910 are
utilized as payloads in antibody-drug conjugates (ADCs), which are designed to selectively deliver
these cytotoxic agents to cancer cells.[4][5] This technical guide provides a comprehensive overview of
the preclinical data available for SGD-1910 and related PBD dimer-containing ADCs, focusing on in
vitro cytotoxicity, in vivo efficacy, and relevant experimental protocols.

Mechanism of Action

SGD-1910 is typically conjugated to a monoclonal antibody via a cleavable linker, such as the
maleimidocaproyl-valine-alanine dipeptide.[1][3] This linker is designed to be stable in systemic
circulation but is cleaved by lysosomal proteases upon internalization of the ADC into the target cancer
cell.[6][7] Once released, the PBD dimer can diffuse into the nucleus and bind to the minor groove of
DNA.[6][7] The two reactive imine moieties of the PBD dimer then form covalent bonds with guanine
bases on opposite strands of the DNA, creating an interstrand cross-link.[3] This cross-link distorts the
DNA helix, blocks the progression of replication forks, and ultimately triggers programmed cell death.[3]

[8]

digraph "SGD-1910 Mechanism of Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
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node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];

ADC [label="ADC with SGD-1910", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Tumor
Cell Surface Receptor", fillcolor="#FBBCO05", fontcolor="#202124"]; Internalization
[label="Internalization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome
[label="Lysosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Linker Cleavage",
shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SGD1910 [label="SGD-1910 (PBD Dimer)",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
Crosslink [label="DNA Cross-linking", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

ADC -> Receptor [label="Binding"]; Receptor -> Internalization; Internalization -> Lysosome; Lysosome
-> Cleavage; Cleavage -> SGD1910; SGD1910 -> Nucleus; Nucleus -> DNA; SGD1910 -> DNA
[label="Binding"]; DNA -> Crosslink; Crosslink -> Apoptosis; }

Mechanism of action for an ADC utilizing the SGD-1910 payload.

In Vitro Cytotoxicity

ADCs utilizing PBD dimer payloads, such as vadastuximab talirine (SGN-CD33A) which contains a
PBD dimer structurally related to SGD-1910, have demonstrated potent in vitro cytotoxicity against

various cancer cell lines.

Table 1: In Vitro Cytotoxicity of SGN-CD33A in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line IC50 (ng/mL)

Mean of 12 AML cell lines 22

Data from Kung Sutherland et al., Blood, 2013.[3]

SGN-CD33A was shown to be highly active against a broad panel of AML cell lines, including those
with a multidrug-resistant phenotype.[3][8]

In Vivo Efficacy
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Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of ADCs
containing PBD dimer payloads.

Table 2: In Vivo Efficacy of PBD Dimer ADCs in Xenograft Models

ADC Cancer Type Animal Model Dosing Outcome

-~ Active in models of
SGN-CD33A AML Mouse Xenograft Not specified _
drug-resistant AML

Mouse Xenograft 1 mg/kg, single I.V.

Trastuzumab-PBD  Breast Cancer Tumor stasis
(MDA-MB-361) dose
Mouse Xenograft 0.3 mg/kg, single o
Trastuzumab-PBD  Breast Cancer Reduced activity
(MDA-MB-361) I.V. dose

Data from Kung Sutherland et al., Blood, 2013 and other preclinical studies.[3][9]

digraph "In Vivo Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];
edge [fontname="Arial", fontsize=9];

Start [label="Start: Tumor Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Implantation [label="Subcutaneous Implantation\nof Tumor Cells into Mice", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; TumorGrowth [label="Tumor Growth to\n~100-200 mm3", fillcolor="#FBBC05",
fontcolor="#202124"]; Randomization [label="Randomization of Mice\ninto Treatment Groups",
fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ADC Administration\n(e.g., single I.V.
dose)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Tumor Volume and Body\nWeight
Measurement", fillcolor="#FBBCO05", fontcolor="#202124"]; Endpoint [label="Endpoint
Determination\n(e.g., tumor size, survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization ->
Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }

General workflow for in vivo efficacy studies in xenograft models.

Experimental Protocols
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In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures for assessing ADC cytotoxicity.[10][11]
Materials:

e Cancer cell lines

o Complete cell culture medium

* 96-well flat-bottom plates

¢ SGD-1910 containing ADC and control antibody

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
¢ Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCI)

¢ Multichannel pipette

+ Humidified incubator (37°C, 5% CO3)

* Microplate reader

Procedure:

¢ Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 pL of complete medium and incubate overnight.

+ ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete medium.
Remove the medium from the wells and add 100 pL of the diluted ADC or control.

« Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% COz2 incubator. The incubation time
may vary depending on the cell line and the ADC's mechanism of action.[11]

o MTT Addition: Add 20 pL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

¢ Solubilization: Carefully remove the medium and add 100-150 pL of solubilization solution to each
well to dissolve the formazan crystals.

* Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of an SGD-1910-
containing ADC.[12][13]

Materials:

¢ Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
¢ Cancer cell line for implantation

e Matrigel (optional)

¢ SGD-1910 containing ADC and vehicle control

o Calipers for tumor measurement

e Animal balance

Procedure:

+ Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase.
Resuspend the cells in a suitable medium (e.g., PBS or Hank's Balanced Salt Solution), optionally
mixed with Matrigel, and subcutaneously inject them into the flank of the mice.

e Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the
average tumor volume reaches a predetermined size (e.g., 100-200 mm3). Tumor volume can be
calculated using the formula: (Length x Width?)/2.

+ Randomization and Dosing: Randomize the tumor-bearing mice into treatment and control groups.
Administer the ADC (e.g., via intravenous injection) and the vehicle control according to the study
design.

» Efficacy Evaluation: Measure tumor volumes and body weights 2-3 times per week.

« Endpoint: The study may be terminated when tumors in the control group reach a specific size, or
based on other predefined criteria. Survival can also be monitored as a primary endpoint.
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Pharmacokinetics

Pharmacokinetic studies of PBD dimer-based ADCs have been conducted in preclinical models. For

instance, a study with an ADC containing a PBD dimer payload showed that the ADC had a relatively
fast clearance in mice. The specific pharmacokinetic parameters for SGD-1910 or its ADCs can vary

depending on the antibody, linker, and animal model used.

Conclusion

SGD-1910 is a highly potent PBD dimer that serves as an effective cytotoxic payload for ADCs.
Preclinical studies have demonstrated the significant in vitro and in vivo anti-tumor activity of ADCs
utilizing PBD dimer technology against both hematological and solid tumors. The detailed protocols
provided in this guide offer a foundation for the preclinical evaluation of novel ADCs incorporating SGD-
1910 or similar PBD dimer payloads. Further research is warranted to fully elucidate the therapeutic
potential of this promising class of anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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